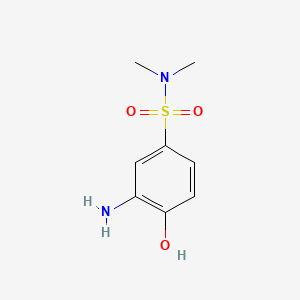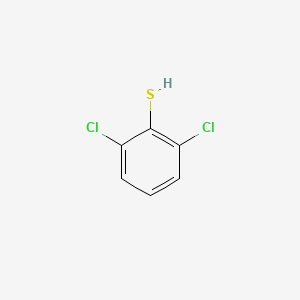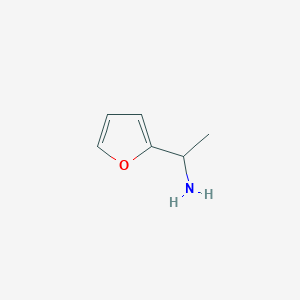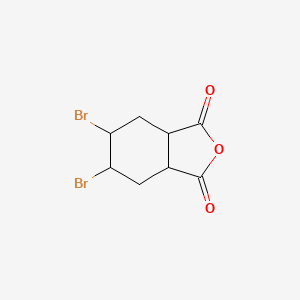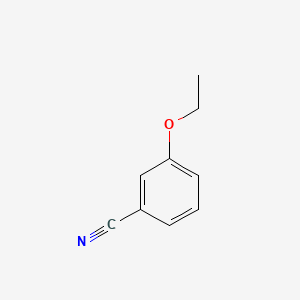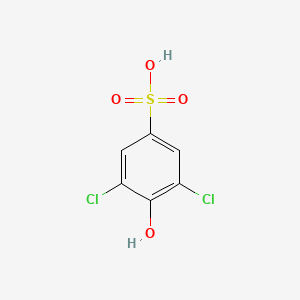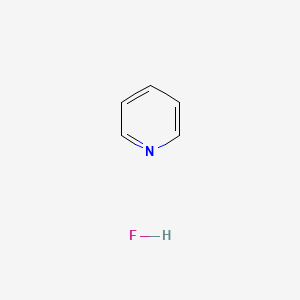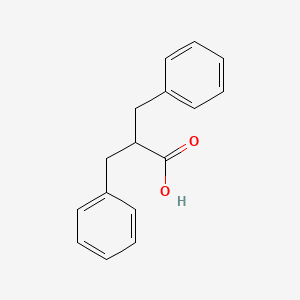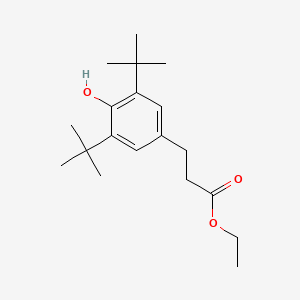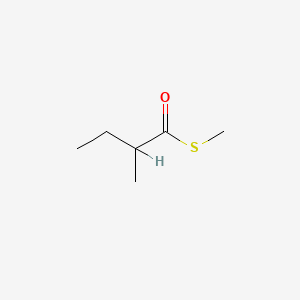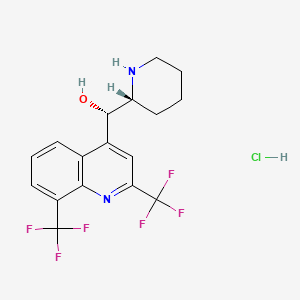
N-Methyl-o-phenylenediamine
Overview
Description
N-Methyl-o-phenylenediamine (NMP) is an important organic compound used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a molecular weight of 109.14 g/mol. NMP is an important intermediate in the production of polymers, dyes, and other organic compounds. It is also used as a catalyst in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic materials. NMP is a very versatile compound and has a wide range of applications.
Scientific Research Applications
Myotoxicity and Autoxidation
N-methylated p-phenylenediamines, including N-Methyl-o-phenylenediamine, are known to cause necrosis of skeletal and cardiac muscle in rats. Their toxicity is directly proportional to their autoxidation rates in vitro. This relationship suggests that reactive species formed during oxidation may be involved in initiating toxic effects. The study by Munday et al. (1990) highlights this connection between in vitro oxidation rates and in vivo toxicities of various N-methylated p-phenylenediamines (Munday, Manns, Fowke, & Hoggard, 1990).
Solubility and Stability in Non-Aqueous Batteries
This compound derivatives like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) are studied for their applications in non-aqueous Li-flow batteries. Methyl substitution enhances solubility and chemical stability, demonstrating two-electron redox reactions at high voltages. This makes them viable as a high energy density redox couple in battery applications, as detailed by Kim et al. (2017) (Kim, Lee, Han, Ryu, & Oh, 2017).
Oxidation Products in Rubber Antioxidants
This compound derivatives are significant in the rubber industry as antioxidants. Their electrochemical and spectroscopic properties have been extensively studied, revealing insights into the formation of stable oxidation products and their behavior during the rubber manufacturing process. This application is discussed in research by Rapta et al. (2009) (Rapta, Vargová, Polovková, Gatial, Omelka, Majzlík, & Breza, 2009).
Electrochemical Oxidation and Synthesis of Derivatives
The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines, a category that includes this compound, has been explored for the synthesis of cyanide and dicyanide derivatives. This research opens up new methods for synthesizing these compounds, contributing to green chemistry practices. Nematollahi et al. (2016) delve into this application (Nematollahi, Ghasemi, Sharafi-kolkeshvandi, & Varmaghani, 2016).
Detection of Hydrogen Peroxide
This compound derivatives have been used in the development of water-soluble chromogenic reagents for colorimetric detection of hydrogen peroxide. This application is crucial in clinical analyses, where the sensitivity and wavelength of detection are key factors. Mizoguchi, Ishiyama, & Shiga (1998) provide insights into this use (Mizoguchi, Ishiyama, & Shiga, 1998).
Photosynthetic Electron Flux Restoration
In studies related to photosynthesis, phenylenediamines including this compound have been shown to stimulate photosynthetic electron flux in inhibited chloroplasts. This research contributes to our understanding of photosynthetic processes and potential ways to manipulate them. The study by Selman (1976) provides more details on this application (Selman, 1976).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to react as an acid to neutralize bases
Biochemical Pathways
It is known to be involved in the synthesis of certain compounds, such as 1-methyl-2-(hetero)arylbenzimidazoles .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2–8 °c .
properties
IUPAC Name |
2-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043756 | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4760-34-3 | |
| Record name | N-Methyl-1,2-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenediamine, N1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-o-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-O-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Methyl-o-phenylenediamine serves as a versatile building block for constructing various heterocyclic compounds. Its reaction with aldehydes or ketones can lead to the formation of benzimidazoles, while its condensation with β-ketoesters can yield diazepinones or other heterocyclic systems. [, , ]
A: The presence of two adjacent amine groups (o-phenylenediamine moiety) in this compound enables it to react with aldehydes or ketones, leading to ring closure and the formation of benzimidazole derivatives. This reaction is facilitated by the nucleophilicity of the amine groups and the electrophilicity of the carbonyl group in aldehydes or ketones. [, , , ]
A: Yes, Telmisartan, an antihypertensive drug classified as an angiotensin II receptor antagonist, is synthesized using this compound as a key building block. The synthesis typically involves a multi-step process starting with 3-methyl-4-nitrobenzoic acid. [, , , ]
A: In the synthesis of Telmisartan, this compound reacts with a benzimidazole derivative (2-n-propyl-4-methyl-6-carboxybenzimidazole) in the presence of a condensing agent like polyphosphoric acid. This reaction forms a crucial benzimidazole moiety within the Telmisartan structure. [, , ]
A: Yes, this compound has shown potential in modifying electrode surfaces. For example, it's used to introduce aryl groups with aliphatic amine functionalities onto glassy carbon electrodes. This modification is achieved through electrochemical reduction of in situ generated diazonium cations in aqueous media. []
A: This modification can significantly influence the electron transfer properties of the electrode, making it suitable for specific electrochemical applications, such as sensing or catalysis. The grafted aryl groups can act as redox mediators, facilitating electron transfer between the electrode surface and the analyte of interest. []
A: Research has explored the application of this compound in developing amperometric uric acid sensors. A redox polymer, poly(this compound) (poly-MPD), containing phenazine units, has shown the ability to mediate electrons from uricase (UOx) to an electrode during the enzymatic oxidation of uric acid. []
A: Poly-MPD facilitates efficient electron transfer between the enzyme's active site and the electrode, leading to a fast response time and sensitive detection of uric acid. This characteristic makes poly-MPD-based sensors suitable for applications requiring rapid and accurate uric acid monitoring. []
A: Yes, research shows that 1-Methyl-2-(o-nitrophenyl)benzimidazoline, a derivative of this compound, functions as a reducing agent, selectively reducing carbon-carbon double bonds in electron-deficient olefins. This reaction provides a method for synthesizing saturated compounds from their corresponding unsaturated counterparts. []
A: While the exact mechanism requires further investigation, studies suggest a synchronous transfer of a hydride ion from the benzimidazoline ring and a proton from the solvent to the olefin, leading to the formation of the saturated product and a benzimidazole derivative. []
A: Yes, this compound dihydrochloride has been identified as a potential genotoxic impurity in Telmisartan drug substances. Consequently, validated RP-HPLC methods have been developed to quantify this impurity and ensure its levels are below regulatory limits. []
A: Genotoxic impurities, like this compound, can potentially interact with DNA and cause mutations, posing a risk of carcinogenicity. Therefore, strict control of this impurity in pharmaceuticals is essential to guarantee patient safety. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



